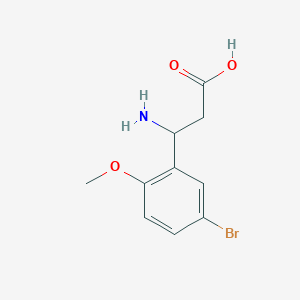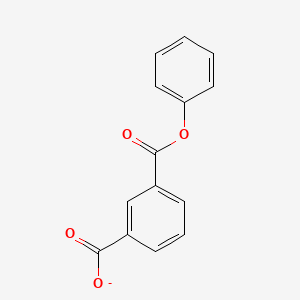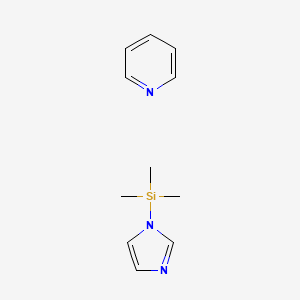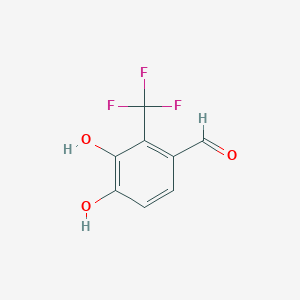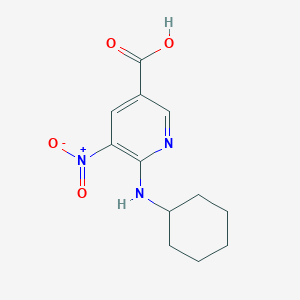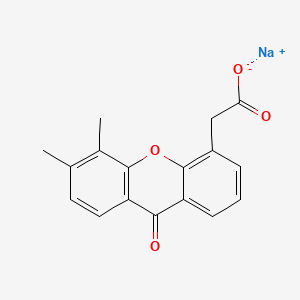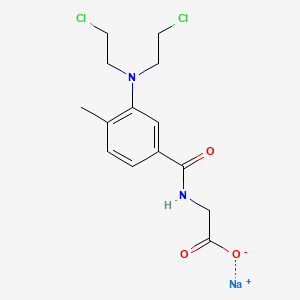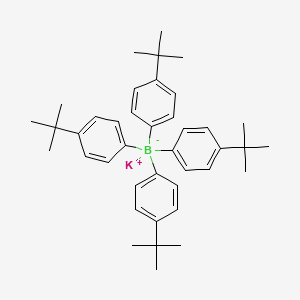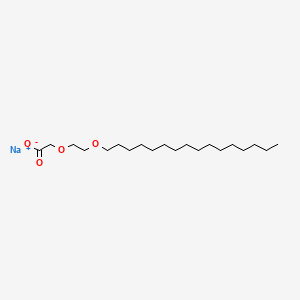
Sodium;2-(2-hexadecoxyethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-(2-hexadecoxyethoxy)acetate: is a surfactant commonly known as sodium ceteth-13 carboxylate. It is used in various industrial applications due to its excellent emulsifying and cleansing properties. The compound has the molecular formula C20H39NaO4 and a molecular weight of 366.511 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2-hexadecoxyethoxy)acetate typically involves the reaction of cetyl alcohol with ethylene oxide to form ceteth-13, which is then carboxylated using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions generally include:
Cetyl Alcohol and Ethylene Oxide Reaction: This step is carried out under controlled temperature and pressure to ensure the formation of ceteth-13.
Carboxylation: The ceteth-13 is then reacted with chloroacetic acid in an alkaline medium to form sodium ceteth-13 carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the high volumes of reactants.
Continuous Monitoring: The reaction conditions such as temperature, pressure, and pH are continuously monitored to ensure consistent product quality.
Purification: The final product is purified through filtration and drying processes to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-(2-hexadecoxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;2-(2-hexadecoxyethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the textile, leather, and cosmetic industries as a cleansing and emulsifying agent.
Mecanismo De Acción
The mechanism of action of sodium;2-(2-hexadecoxyethoxy)acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and cleansing .
Comparación Con Compuestos Similares
Similar Compounds
Sodium;2-(2-hydroxydodecoxy)acetate: Another surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl glycol carboxylate: Similar in structure but with different alkyl chain lengths and properties.
Uniqueness
Sodium;2-(2-hexadecoxyethoxy)acetate is unique due to its specific alkyl chain length, which provides optimal emulsifying and cleansing properties. Its ability to form stable emulsions makes it particularly valuable in industrial applications .
Propiedades
Número CAS |
33939-65-0 |
|---|---|
Fórmula molecular |
C20H39NaO4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
sodium;2-(2-hexadecoxyethoxy)acetate |
InChI |
InChI=1S/C20H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
DWPSYGLTBCBSMP-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
| 33939-65-0 | |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


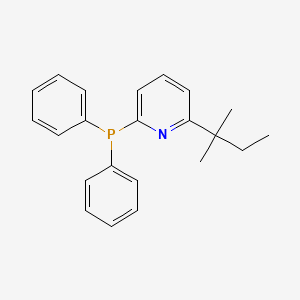
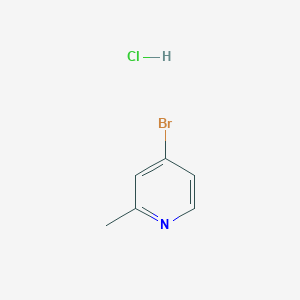
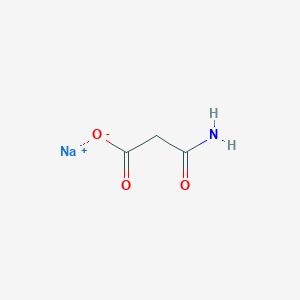
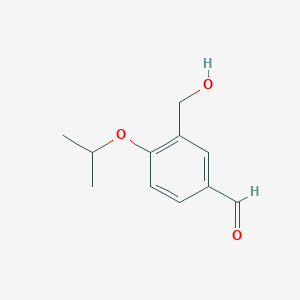
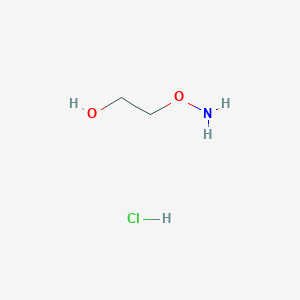
![Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1629959.png)
